

# Brij 35 & Mass Spectrometry: Technical Support Center

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## Compound of Interest

Compound Name: PEG 23 lauryl ether

Cat. No.: B15546263

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This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with Brij 35 in mass spectrometry (MS) workflows.

## Frequently Asked Questions (FAQs)

Q1: Is Brij 35 compatible with mass spectrometry analysis?

A1: No, Brij 35 is generally considered incompatible with downstream mass spectrometry analysis, particularly when using electrospray ionization (ESI) techniques with ion trap or similar mass spectrometers.<sup>[1][2][3][4]</sup> Its presence, even in residual amounts, can lead to significant contamination of the LC column, tubing, and the mass spectrometer itself, which is often costly and time-consuming to resolve.<sup>[1][2]</sup>

Q2: What are the primary issues caused by Brij 35 in mass spectrometry?

A2: The main problems caused by Brij 35 are:

- **Ion Suppression:** Brij 35 is a non-ionic surfactant that can significantly suppress the ionization of target analytes.<sup>[5][6][7]</sup> This occurs because the detergent molecules compete with the analyte for access to the droplet surface during the electrospray process, reducing the number of charged analyte ions that reach the mass analyzer.<sup>[6][7]</sup>

- **Formation of Adducts:** The repeating polyoxyethylene units of Brij 35 can form adducts with analyte ions. This results in a series of peaks in the mass spectrum, typically separated by 44 Da (the mass of an ethylene oxide unit), which complicates data interpretation.[8][9]
- **Instrument Contamination:** Brij 35 is difficult to remove and can contaminate the ion source, transfer optics, and mass analyzer.[1][2][10] This leads to high background noise, reduced sensitivity, and carryover between samples.[10]
- **Chromatographic Interference:** The presence of detergents like Brij 35 can decrease the resolution of liquid chromatography separations.[11]

Q3: Why is Brij 35 used in sample preparation if it is incompatible with MS?

A3: Brij 35 is an effective non-ionic detergent used for protein extraction, permeabilization of cells, and solubilizing membrane proteins.[12][13] It is particularly useful in cell-free expression systems, where it can significantly increase the yield of soluble, stable, and functional G-protein coupled receptors (GPCRs).[13][14] The challenge is its complete removal before MS analysis.

Q4: Can Brij 35 be removed from a sample before MS analysis?

A4: Yes, several methods exist for detergent removal, although complete removal can be challenging.[2] Effective techniques include:

- **Detergent Removal Spin Columns:** These columns use affinity resins that bind and remove detergents with high efficiency (>95% removal), allowing for high recovery of proteins and peptides.[15]
- **SDS-PAGE:** Separating proteins on an SDS-PAGE gel is a common method to separate proteins from interfering substances like Brij 35 before in-gel digestion.[1][16]
- **Solvent Extraction:** For some detergents, extraction with a water-immiscible organic solvent like ethyl acetate has been shown to be effective.[11]

Dilution and simple washing are often insufficient to remove enough of the detergent for successful MS analysis.[1][2]

Q5: What are some mass spectrometry-friendly alternatives to Brij 35?

A5: Several MS-compatible surfactants are available that either degrade under certain conditions or have chromatographic properties that do not interfere with peptide analysis.[\[3\]](#)

These include:

- **Acid-Labile Surfactants:** These detergents (e.g., RapiGest SF, PPS Silent Surfactant) are hydrolyzed at low pH, and their degradation products do not interfere with MS.[\[3\]](#)[\[16\]](#)
- **ProteaseMAX™ Surfactant:** This surfactant degrades during proteolytic digestion, and its byproducts are compatible with LC-MS.[\[3\]](#)[\[16\]](#)
- **Invitrosol™:** This is a homogeneous surfactant whose elution profile in reversed-phase chromatography does not overlap with typical peptide elution profiles.[\[3\]](#)

## Troubleshooting Guide

**Problem:** My analyte signal is very low or absent, and I suspect ion suppression.

- **Possible Cause:** Residual Brij 35 in the sample is a common cause of ion suppression.[\[6\]](#)[\[7\]](#)  
[\[17\]](#) Less volatile compounds like Brij 35 can interfere with the efficiency of droplet formation and evaporation in the ESI source, reducing the number of gas-phase analyte ions.[\[6\]](#)[\[7\]](#)
- **Solution:**
  - **Confirm Suppression:** Perform a post-column infusion experiment. Infuse a standard solution of your analyte directly into the MS while injecting a blank sample extract (that previously contained Brij 35). A drop in the analyte's signal as the extract elutes from the column confirms ion suppression.[\[6\]](#)
  - **Improve Cleanup:** Implement a more rigorous detergent removal protocol. Use a commercially available detergent removal spin column or perform an additional cleanup step like SDS-PAGE followed by in-gel digestion.[\[15\]](#)[\[16\]](#)
  - **Optimize Chromatography:** Modify your LC gradient to try and separate the elution of your analyte from the region where any residual detergent might elute.[\[18\]](#)

**Problem:** I see a series of regularly spaced peaks (e.g., 44 Da apart) in my mass spectrum that are not from my sample.

- Possible Cause: These are likely polymer adducts from the polyoxyethylene chain of Brij 35. [8][9] These adducts can form with your analyte or be present as background ions, complicating spectral interpretation.
- Solution:
  - Verify Source: Confirm that Brij 35 or another polyethylene glycol (PEG)-containing compound was used at any point in the sample preparation.
  - Enhance Sample Cleanup: The presence of these adducts indicates insufficient removal of the detergent. Use a high-performance detergent removal resin.[15]
  - Instrument Cleaning: If the peaks persist even in blank runs, the mass spectrometer itself may be contaminated. This requires a thorough cleaning of the ion source and transfer optics.[1][2]

Problem: My LC-MS baseline is noisy and high, and I'm observing significant carryover between runs.

- Possible Cause: The LC system and column are likely contaminated with Brij 35.[10] Detergents are notoriously "sticky" and can build up in the system, leading to persistent background noise and elution in subsequent runs.[10]
- Solution:
  - System Flush: Flush the entire LC system, including the autosampler and all tubing, with a strong organic solvent like isopropanol.
  - Column Cleaning/Replacement: Attempt to wash the analytical column with a strong solvent. However, in cases of severe contamination, the column may need to be replaced. [1]
  - Preventative Measures: Always use a robust detergent removal protocol before injecting samples into the LC-MS system.[16]

## Data Summary Tables

Table 1: Compatibility of Common Detergents with Mass Spectrometry

| Detergent    | In-Solution Digestion          | In-Gel Digestion                | Comments  |
|--------------|--------------------------------|---------------------------------|---|
| Brij 35      | Incompatible[1][2][4]          | Incompatible[1][2]              | Causes severe ion suppression and contamination. Must be removed. |
| Triton X-100 | Incompatible[1][2]             | Incompatible[1][2]              | Very difficult to remove; should be avoided entirely.[1]          |
| Tween 20     | Incompatible[1][2]             | Incompatible[1][2]              | Difficult to remove and interferes with MS analysis.[1]           |
| SDS          | Compatible (0.05-1%)<br>[1][2] | Compatible (up to 2%)<br>[1][2] | Generally compatible but should be removed for best results.      |
| CHAPS        | Compatible (0.05-0.5%)[1][2]   | Compatible (up to 4%)<br>[1][2] | Compatible at low concentrations.                                 |
| RapiGest SF  | Compatible[3][16]              | N/A                             | Acid-labile surfactant; compatible with MS after cleavage.[3]     |
| ProteaseMAX  | Compatible[3][16]              | Compatible[19]                  | Degrades during digestion; byproducts are MS-friendly.[16]        |

Table 2: Physicochemical Properties of Brij 35

| Property                     | Value                            | Reference |
|------------------------------|----------------------------------|-----------|
| Molecular Formula            | $C_{12}H_{25}(OCH_2CH_2)_{23}OH$ | [12]      |
| Average Molecular Weight     | ~1225 Da                         | [20]      |
| Type                         | Non-ionic                        | [12]      |
| Critical Micelle Conc. (CMC) | 0.05 - 0.1 mM (90 $\mu$ M)       | [12][20]  |
| Aggregation Number           | 24 - 40                          | [12][20]  |
| Cloud Point                  | > 100 °C                         | [12]      |

## Experimental Protocols

### Protocol: In-Gel Digestion with Detergent Removal for MS Analysis

This protocol is adapted for samples that may have been exposed to Brij 35 or other incompatible detergents during initial protein extraction. The key is the thorough washing of the gel pieces to remove these contaminants.

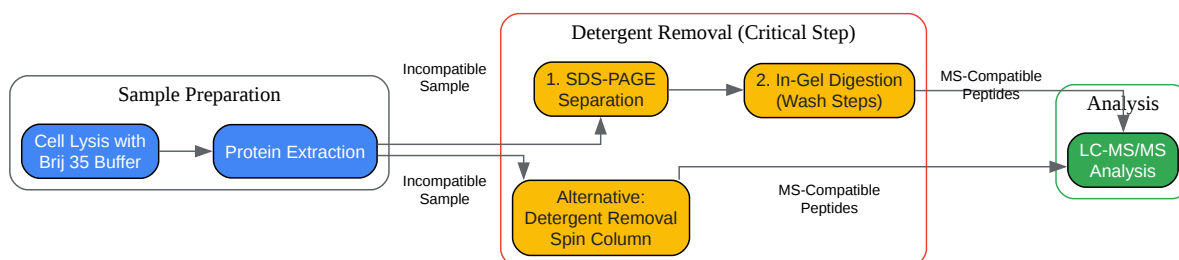
1. Gel Band Excision and Washing a. Using a clean scalpel, excise the protein band of interest from the Coomassie-stained gel, minimizing the amount of excess polyacrylamide. b. Cut the band into small pieces (~1x1 mm) and place them into a siliconized microcentrifuge tube. c. Add 200  $\mu$ L of a 1:1 solution of 50 mM Ammonium Bicarbonate ( $NH_4HCO_3$ ) and acetonitrile. Vortex for 30 minutes. d. Remove and discard the solution. The gel pieces should appear clear after washing. Repeat this step until all Coomassie stain is removed. e. Dehydrate the gel pieces by adding 100  $\mu$ L of 100% acetonitrile. The gel pieces will shrink and turn opaque white. f. Remove the acetonitrile and air-dry the gel pieces for 5-10 minutes.

2. Reduction and Alkylation a. Rehydrate the gel pieces in 30  $\mu$ L of 10 mM Dithiothreitol (DTT) in 50 mM  $NH_4HCO_3$ . Incubate for 45 minutes at 55°C to reduce disulfide bonds. b. Cool the sample to room temperature. Remove the DTT solution. c. Add 30  $\mu$ L of 55 mM iodoacetamide in 50 mM  $NH_4HCO_3$ . Incubate for 45 minutes at room temperature in the dark to alkylate the cysteine residues. d. Remove the iodoacetamide solution and wash the gel pieces with 200  $\mu$ L of 50 mM  $NH_4HCO_3$  for 10 minutes. e. Dehydrate the gel pieces again with 100% acetonitrile, then remove the solvent and air-dry.

3. In-Gel Digestion a. Rehydrate the dry gel pieces on ice with trypsin solution (e.g., 12 ng/ $\mu$ L in 50 mM  $\text{NH}_4\text{HCO}_3$ ). Use just enough volume to cover the gel pieces.[19] b. After 10-15 minutes, add additional 50 mM  $\text{NH}_4\text{HCO}_3$  buffer to ensure the gel pieces remain submerged. c. Incubate overnight (12-16 hours) at 37°C.

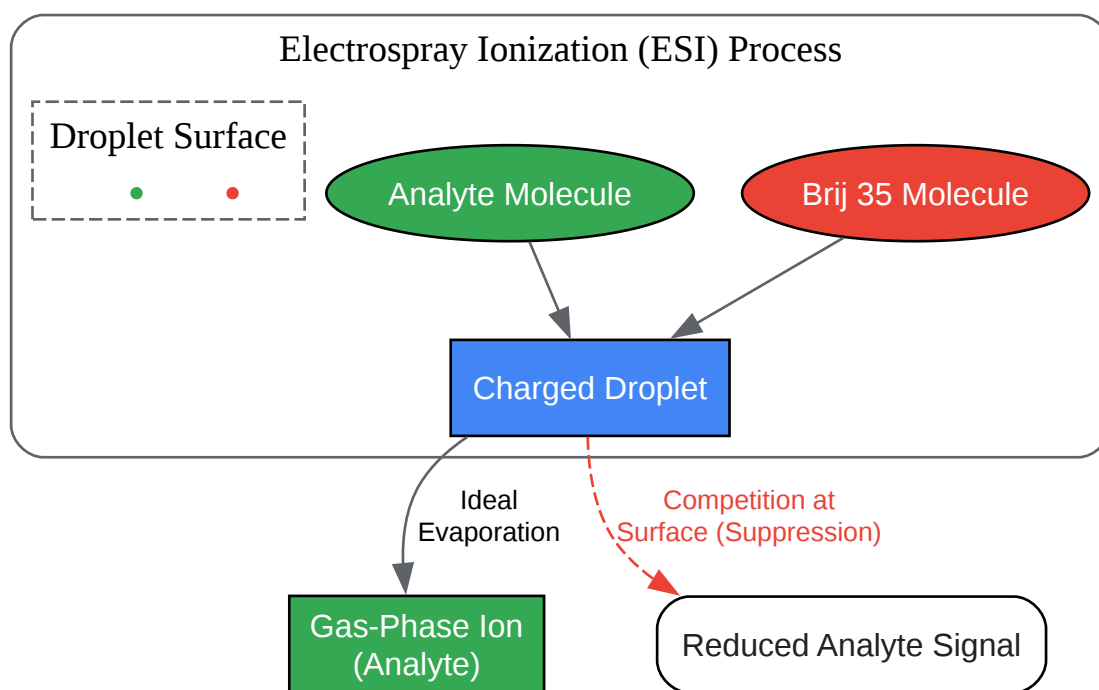
4. Peptide Extraction a. Stop the digestion by adding 5  $\mu$ L of 1% Trifluoroacetic Acid (TFA). b. Transfer the supernatant containing the extracted peptides to a new clean tube. c. Add 50  $\mu$ L of extraction buffer (e.g., 60% acetonitrile, 1% TFA) to the gel pieces and sonicate or vortex for 10-15 minutes. d. Collect the supernatant and pool it with the previously collected liquid. e. Repeat the extraction step one more time. f. Dry the pooled extracts in a centrifugal evaporator (SpeedVac) until almost dry. Do not over-dry. g. Resuspend the peptides in a small volume (e.g., 10-20  $\mu$ L) of 0.1% TFA for LC-MS analysis.

## Mandatory Visualizations



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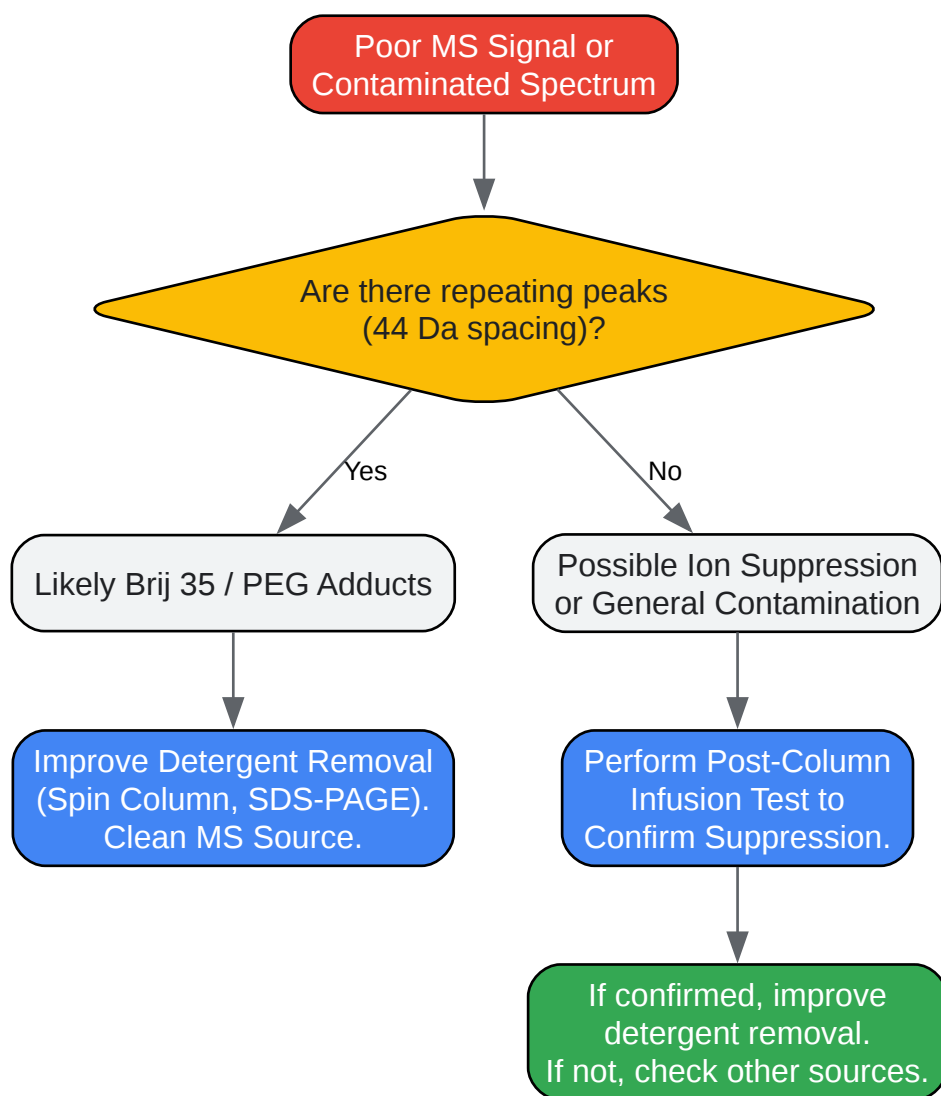
Caption: Workflow for preparing protein samples with Brij 35 for mass spectrometry.



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Caption: Mechanism of Brij 35-induced ion suppression in ESI-MS.





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